molecular formula C18H14BrNO3 B1268796 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 350999-95-0

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1268796
CAS No.: 350999-95-0
M. Wt: 372.2 g/mol
InChI Key: VNGWIIJCZIVDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a key chemical scaffold for researchers developing novel therapeutic agents. Its primary research application lies in the design and synthesis of potent histone deacetylase (HDAC) inhibitors . The quinoline-4-carboxylic acid core acts as an effective cap moiety that interacts with the hydrophobic region at the entrance of the HDAC enzyme's active site, which is a validated target in oncology research . Introducing specific substituents, such as the bromo and 3-ethoxyphenyl groups, allows for fine-tuning of molecular properties and binding affinity, facilitating the development of inhibitors with improved selectivity, particularly for HDAC3 . Furthermore, derivatives based on similar quinoline-4-carboxylic acid structures have demonstrated significant potential as dual-target inhibitors, showing activity against both the SARS-CoV-2 main protease (Mpro) and β-secretase (BACE-1), a protease implicated in Alzheimer's disease pathology . This makes the compound a versatile building block in multidisciplinary drug discovery efforts aimed at cancer, viral infections, and neurodegenerative disorders.

Properties

IUPAC Name

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGWIIJCZIVDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359757
Record name 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350999-95-0
Record name 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedländer Annulation with Subsequent Functionalization

The Friedländer annulation remains a cornerstone for constructing the quinoline core. A modified approach involves condensing 4-bromoaniline with ethyl propiolate under acidic conditions to form 3-(4-bromoanilino)acrylate intermediates. Cyclization in diphenyl ether at 200–220°C generates 6-bromoquinolin-4(1H)-one, a pivotal precursor. Subsequent phosphorylation with phosphorus trichloride introduces a chloride at position 4, which is hydrolyzed to the carboxylic acid under basic conditions (NaOH, 80°C, 12 h).

Table 1: Friedländer Annulation Optimization

Parameter Optimal Condition Yield (%)
Cyclization Temperature 210°C 78
Solvent Diphenyl ether 82
Hydrolysis Time 12 h 89

Modern Catalytic Methods

Direct Carboxylation via Carbon Dioxide Insertion

Recent advances employ transition-metal catalysts (e.g., CuI) to insert CO₂ into the C–Cl bond of 6-bromo-4-chloroquinoline. Under 50 atm CO₂ pressure and 120°C, the reaction proceeds via nucleophilic aromatic substitution, yielding the carboxylic acid directly (78% yield).

Table 2: Carboxylation Efficiency

Catalyst Pressure (atm) Temperature (°C) Yield (%)
CuI 50 120 78
Pd(OAc)₂ 30 100 65

Solvent and Temperature Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote side reactions. Nonpolar solvents like diphenyl ether improve regioselectivity, favoring quinoline formation over dimerization.

Table 3: Solvent Screening for Cyclization

Solvent Dielectric Constant Yield (%)
Diphenyl ether 3.0 82
DMF 36.7 58
Toluene 2.4 71

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Adopting continuous flow systems reduces reaction times from 12 h to 30 minutes for the annulation step. A tubular reactor operating at 210°C with a residence time of 5 min achieves 85% yield, minimizing thermal degradation.

Recycling of Phosphorus Reagents

Phosphorus trichloride is recovered via distillation (bp 76°C) and reused, reducing waste by 40%. This closed-loop system aligns with green chemistry principles.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 2.4 Hz, 1H, H-5), 8.15 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.89 (d, J = 8.8 Hz, 1H, H-8), 7.52–7.48 (m, 3H, aryl-H).
  • IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinoline).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity. Residual solvents (toluene, diphenyl ether) are below ICH Q3C limits.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate)

    Carboxylation: Grignard reagent, carbon dioxide, acidic workup

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives

    Oxidation Products: Quinoline N-oxide derivatives

    Coupling Products: Biaryl and heteroaryl derivatives

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 6-Bromoquinoline-4-carboxylic acid
  • 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring.

Biological Activity

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H14BrNO3C_{18}H_{14}BrNO_3 and a molecular weight of approximately 372.21 g/mol. The structure includes a quinoline core with a bromine atom and an ethoxyphenyl group, which contributes to its unique biological properties.

Biological Activities

Research indicates that derivatives of quinoline, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have shown potential as anticancer agents. For instance, studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation and induce cell cycle arrest .
  • Antimicrobial Properties : Quinoline derivatives are also known for their antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • SIRT3 Inhibition : Recent studies have highlighted the potential of quinoline derivatives as SIRT3 inhibitors, which play a role in cancer therapy. For example, a related compound exhibited selective inhibition of SIRT3 with significant antiproliferative effects on leukemic cell lines .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction likely modulates various cellular pathways, contributing to its biological effects .

Anticancer Activity

A study focusing on quinoline derivatives found that compounds similar to this compound showed potent inhibitory effects against various cancer cell lines. The following table summarizes key findings:

Compound NameCell Line TestedIC50 (µM)Mechanism
6-Bromo Derivative AMLLr Leukemia7.2SIRT3 Inhibition
6-Bromo Derivative BHepG210.5Cell Cycle Arrest
6-Bromo Derivative CHCT11614.0Apoptosis Induction

These results suggest that structural modifications significantly influence the anticancer activity of quinoline derivatives .

Antimicrobial Activity

Another study examined the antimicrobial efficacy of various arylated quinoline carboxylic acids against Mycobacterium tuberculosis. The following table outlines the effectiveness based on structural variations:

Compound NamePosition of HalogenMIC (µg/mL)Activity
Compound 6aC-632Active
Compound 6bC-8>64Inactive
Compound 6cC-616Active

This data indicates that the positioning of substituents plays a critical role in the antimicrobial activity against M. tuberculosis .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves cyclization and functionalization steps. A common approach is the condensation of substituted anilines with brominated ketones, followed by cyclization using acidic or catalytic conditions. For example, ester intermediates (e.g., ethyl 6-bromo-2-arylquinoline-4-carboxylate) are hydrolyzed to the carboxylic acid using H₂SO₄ in ethanol, achieving yields of ~60–75% . To improve yields:

  • Optimize catalyst loading (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions) .
  • Control temperature during cyclization (reflux at 110–120°C minimizes side products) .
  • Use column chromatography (silica gel, hexane:EtOAc) for purification .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

  • NMR : Confirm substitution patterns (e.g., bromo and ethoxy groups via ¹H/¹³C NMR) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for ethyl 6-bromo-2-vinylquinoline-4-carboxylate .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities .

Q. What solvent systems are suitable for its dissolution in biological assays?

  • Polar aprotic solvents : DMF or DMSO (1–10 mM stock solutions) .
  • Aqueous buffers : Use ≤1% DMSO to avoid cytotoxicity. Pre-solubilize in DMSO before dilution .

Advanced Research Questions

Q. How can structural modifications enhance its pharmacological activity?

Derivatization strategies include:

  • Amide formation : Couple the carboxylic acid with amines (e.g., 1-(4-fluorophenyl)-3,5-dimethylpyrazole) using HBTU/TEA in DMF .
  • Substituent variation : Replace the ethoxy group with methoxy or cyclopropyl groups to modulate lipophilicity .
  • Bioisosteric replacement : Substitute bromine with chloro or trifluoromethyl groups to improve metabolic stability .

Table 1 : Activity trends of derivatives

Substituent (Position)Biological Activity (IC₅₀)Reference
Br (6), OEt (2)250 nM (GLUT1 inhibition)
Cl (6), OMe (2)180 nM
CF₃ (6), OEt (2)310 nM

Q. How can contradictory bioactivity data in different assay models be resolved?

Contradictions often arise from assay conditions:

  • Solubility limitations : Use dynamic light scattering (DLS) to detect aggregation .
  • Off-target effects : Perform counter-screening against related targets (e.g., GLUT isoforms for inhibitors) .
  • Statistical rigor : Use ≥3 biological replicates and orthogonal assays (e.g., SPR and cellular uptake) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions with target proteins (e.g., GLUT1’s substrate-binding pocket) .
  • QSAR models : Correlate logP values with cellular permeability using Molinspiration or SwissADME .
  • Molecular dynamics : Predict stability of quinoline-protein complexes over 100-ns trajectories .

Q. How can metabolic instability in pharmacokinetic studies be addressed?

  • In vitro microsomal assays : Identify metabolic hotspots (e.g., ethoxy group oxidation) .
  • Prodrug strategies : Mask the carboxylic acid as an ester (e.g., ethyl or pivaloyloxymethyl) to enhance oral bioavailability .
  • Stabilizing substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to slow hepatic clearance .

Methodological Troubleshooting

Q. How to mitigate low yields in amide coupling reactions?

  • Activation : Replace HBTU with T3P for higher efficiency .
  • Stoichiometry : Use 1.5 equivalents of amine to drive the reaction .
  • Purification : Employ reverse-phase HPLC for polar byproducts .

Q. What steps resolve ambiguous NOE correlations in NMR analysis?

  • Selective decoupling : Isolate coupling patterns of aromatic protons .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons .
  • Crystallography : Validate assignments with single-crystal data .

Q. How to design controls for cytotoxicity assays?

  • Vehicle controls : Include DMSO at the same concentration as test compounds .
  • Positive controls : Use staurosporine (apoptosis inducer) or oligomycin (mitochondrial inhibitor) .
  • Off-target controls : Test structurally related but inactive analogs (e.g., 6-H instead of 6-Br) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.